40‑Fold Potency Gain Over the Natural Proline‑P3 Analog
KKI‑7 (Ki = 4 µM against human urinary kallikrein, HUK) is 40‑fold more potent than the corresponding peptide bearing the naturally occurring Pro residue at P3 (estimated Ki ≈ 160 µM) [1]. This potency advantage arises directly from the cyclohexylacetyl substitution at P3 and is maintained across three species of tissue kallikrein (human HUK, rat RSK, porcine PPK) [1][2].
| Evidence Dimension | Inhibitory potency (Ki) against human urinary kallikrein (HUK) |
|---|---|
| Target Compound Data | KKI-7: Ki = 4 µM |
| Comparator Or Baseline | Pro-P3 analog (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂): Ki ≈ 160 µM (calculated from 40‑fold ratio) |
| Quantified Difference | 40‑fold (4 µM vs. ~160 µM) |
| Conditions | In vitro enzyme inhibition assay using purified HUK; Ki determined under steady‑state conditions |
Why This Matters
Procurement of KKI‑7 rather than a generic tissue‑kallikrein peptide ensures a 40‑fold higher target affinity, directly reducing the amount of compound needed for effective inhibition and lowering cost‑per‑experiment in HUK‑based assays.
- [1] Okunishi H, Spragg J, Burton J, Toda N. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides. Adv Exp Med Biol. 1989;247B:23-8. doi:10.1007/978-1-4615-9546-5_4. PMID: 2481944. View Source
- [2] Okunishi H, Spragg J, Burton J. In vivo assay of specific kallikrein inhibitors. Agents Actions Suppl. 1987;22:381-390. doi:10.1007/978-3-0348-9299-5_40. PMID: 3481213. View Source
